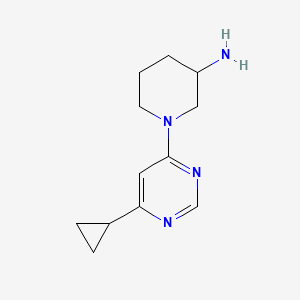

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine

Description

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYZIOZBLFJWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylpyrimidine moiety, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

This compound is believed to exert its biological effects through the modulation of specific molecular targets, particularly kinases involved in cellular signaling pathways. Notably, it has shown activity against the FLT3 kinase, which is crucial in hematopoiesis and is often mutated in acute myeloid leukemia (AML) .

Inhibition of FLT3

Research indicates that the compound inhibits FLT3 with an effective concentration () in the low micromolar range, suggesting that it could be effective against FLT3-driven malignancies . The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling.

Biological Activity and Therapeutic Applications

The biological activity of this compound can be categorized into several key therapeutic areas:

1. Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to standard therapies. For instance, it showed promising results in inhibiting cell proliferation in FLT3-mutated AML cells .

2. Mechanisms of Resistance

Research has also focused on understanding how this compound can overcome resistance mechanisms commonly seen in cancer therapies. For example, it has been shown to maintain efficacy in cell lines that express multidrug resistance proteins .

Case Studies

Case Study 1: Combination Therapy

In a clinical trial setting, this compound was evaluated in combination with other agents for treating refractory AML. The study aimed to assess safety and preliminary efficacy outcomes in patients with FLT3 mutations .

Case Study 2: Synthetic Lethality

Another approach involved studying the compound's role in synthetic lethality when combined with PARP inhibitors in BRCA-deficient tumor models. This combination showed enhanced antitumor effects compared to monotherapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropyl group significantly impact the compound's potency. For instance:

Scientific Research Applications

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine has been investigated for several applications:

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent due to its unique structure that allows it to interact with various biological targets. Key areas of research include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported in the range of 10 to 50 µg/mL.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of specific leukemia and breast cancer cell lines, suggesting its potential as a lead compound in cancer drug development .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. Research indicates that it can reduce the production of pro-inflammatory cytokines in cellular models, indicating potential utility in treating conditions such as arthritis and other inflammatory diseases .

Neuropharmacology

The unique structural features of this compound may also enable it to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Studies are ongoing to explore its effects on cognitive function and neuroprotection against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of several bacterial strains. The results indicated that at a concentration of 25 µg/mL, there was a 90% reduction in bacterial viability compared to control groups.

Case Study 2: Anticancer Activity

In another study focused on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Specifically, at concentrations of 50 µM, there was an observed reduction in cell proliferation by over 70% in breast cancer cells after 48 hours of exposure .

Summary Table of Research Findings

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl : Introduces a rigid, hydrophobic group that may improve membrane permeability and metabolic stability compared to methyl or hydrogen .

- Ethoxy/Methylthio : In 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-amine hydrochloride (CAS in ), bulkier substituents increase molecular complexity and may alter solubility or pharmacokinetics.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

- Functionalization of the pyrimidine ring, often starting from 2,4-dichloropyrimidine or related halogenated pyrimidine intermediates.

- Selective amination at the 4-position of the pyrimidine ring.

- Introduction of the cyclopropyl group at the 6-position.

- Coupling with a piperidin-3-amine or its protected derivative.

- Purification and characterization of the final compound.

Preparation of Key Pyrimidine Intermediate

A common starting material is 2,4-dichloropyrimidine , which undergoes regioselective amination:

- Amination of 2,4-dichloropyrimidine with appropriate amines yields regioisomeric products. The 4-amino pyrimidine is typically the major product, while the 2-amino is minor.

- For example, reaction with cyclopropylamine under controlled conditions at elevated temperature (e.g., 110–140 °C) in the presence of a base such as diisopropylethylamine (DIPEA) facilitates substitution at the 6-position or 4-position depending on conditions.

Piperidin-3-amine Coupling

The piperidine moiety can be introduced via nucleophilic substitution:

- Piperidin-3-amine or its derivatives can be reacted with halogenated pyrimidine intermediates to form the desired C-N bond.

- Protection of the piperidine nitrogen (e.g., tert-butyl carbamate protection) may be employed to improve selectivity and yield during coupling steps.

- Reductive amination is a useful method to functionalize the piperidine ring, for example, starting from 4-oxopiperidine derivatives and reacting with amines under reducing conditions using sodium triacetoxyborohydride.

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 6-position of the pyrimidine ring is generally introduced by:

Representative Synthetic Route (Based on Literature)

Reaction Optimization and Notes

- The regioselectivity of amination on dichloropyrimidine is influenced by the nature of the amine and reaction conditions. The 4-position is generally more reactive due to electronic effects.

- Use of bases such as DIPEA or triethylamine is critical to neutralize generated HCl and drive the substitution forward.

- Elevated temperatures (110–140 °C) are often required to achieve complete conversion.

- Protecting groups on the piperidine nitrogen improve reaction control and facilitate purification.

- Flash chromatography with appropriate solvent systems (e.g., ethyl acetate/hexane gradients) is effective for purification.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,4-Dichloropyrimidine, tert-butyl 4-oxopiperidine-1-carboxylate |

| Key Reagents | Cyclopropylamine, DIPEA, triacetoxy sodium borohydride, HCl in dioxane |

| Reaction Types | Nucleophilic aromatic substitution, reductive amination, deprotection |

| Solvents | 1,4-Dioxane, n-butanol, ethyl acetate, hexane |

| Temperature Range | Room temperature to 140 °C |

| Reaction Time | 3 h to 14 h |

| Yields | 33% to 76% depending on step and conditions |

| Purification | Flash chromatography on silica gel |

Research Findings and Applications

- The synthetic methodologies described have been employed to prepare analogues with potential biological activities, including receptor modulation and antimicrobial properties.

- The regioselective amination and coupling strategies provide a versatile platform for generating diverse pyrimidine-piperidine derivatives.

- Optimization of reaction conditions and protecting group strategies enhances yields and purity, critical for medicinal chemistry applications.

Q & A

Q. What are the key synthetic routes for 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A stepwise approach involves reacting cyclopropyl-substituted pyrimidine intermediates with piperidine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate). For example, in analogous syntheses, intermediates like 3-chloropyridine are reacted with piperidine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Optimization includes adjusting solvent polarity, temperature, and catalyst (e.g., copper bromide in DMSO for Buchwald-Hartwig amination) to improve yield . Green chemistry approaches, such as using ethanol/water mixtures and recyclable catalysts, are also viable to reduce environmental impact .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% as per product specifications) .

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.36–1.09 ppm and pyrimidine C-N bonds at δ 160–170 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (218.3 g/mol) and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid exposure to light, as UV degradation is common in pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Methodological Answer : Employ quantum mechanical (QM) methods (e.g., DFT at B3LYP/6-31G* level) to map electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., kinases or GPCRs) to identify favorable substitutions (e.g., fluorination at the pyrimidine ring for enhanced lipophilicity) . ICReDD’s integrated computational-experimental workflows are recommended for high-throughput screening .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact pharmacological profiles?

- Methodological Answer : Conduct comparative SAR studies using analogs like 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine or 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride . Key parameters:

- Lipophilicity : LogP values (cyclopropyl: ~2.1 vs. methyl: ~1.8) affect membrane permeability.

- Bioactivity : Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation in cytochrome P450 assays .

- Solubility : Piperidine N-alkylation (e.g., dimethylamine derivatives) improves aqueous solubility for in vivo studies .

Q. What strategies resolve contradictory data in biological assays (e.g., IC variability)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.

- Target Engagement Studies : SPR or ITC to measure direct binding affinities, bypassing cell-based assay variability .

Experimental Design and Optimization

Q. How can reaction scalability be achieved without compromising yield?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow reactors for precise temperature/pressure control. For example, continuous flow systems reduce side reactions in piperidine-pyrimidine couplings .

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C or Cu nanoparticles) on silica supports for reuse in cross-coupling reactions .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Kinase inhibition assays (e.g., EGFR or JAK2), cytotoxicity screens (MTT assay in HEK293 or HepG2 cells), and metabolic stability tests in liver microsomes .

- In Vivo : Rodent models for pharmacokinetics (e.g., C and AUC measurements) and efficacy in xenograft tumors (e.g., NSCLC or colorectal cancer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.